

The Atmospheric Chemistry of 9-Nitrophénanthrene: A Technical Guide

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Compound of Interest

Compound Name: 9-Nitrophénanthrene

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Introduction

9-Nitrophénanthrene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in atmospheric chemistry due to its presence in atmospheric particulate matter and its potential adverse health effects, including mutagenicity.^[1] This technical guide provides an in-depth overview of the current understanding of the role of **9-nitrophénanthrene** in the atmosphere, including its formation, degradation, and the experimental and analytical methodologies used for its study.

Atmospheric Formation of 9-Nitrophénanthrene

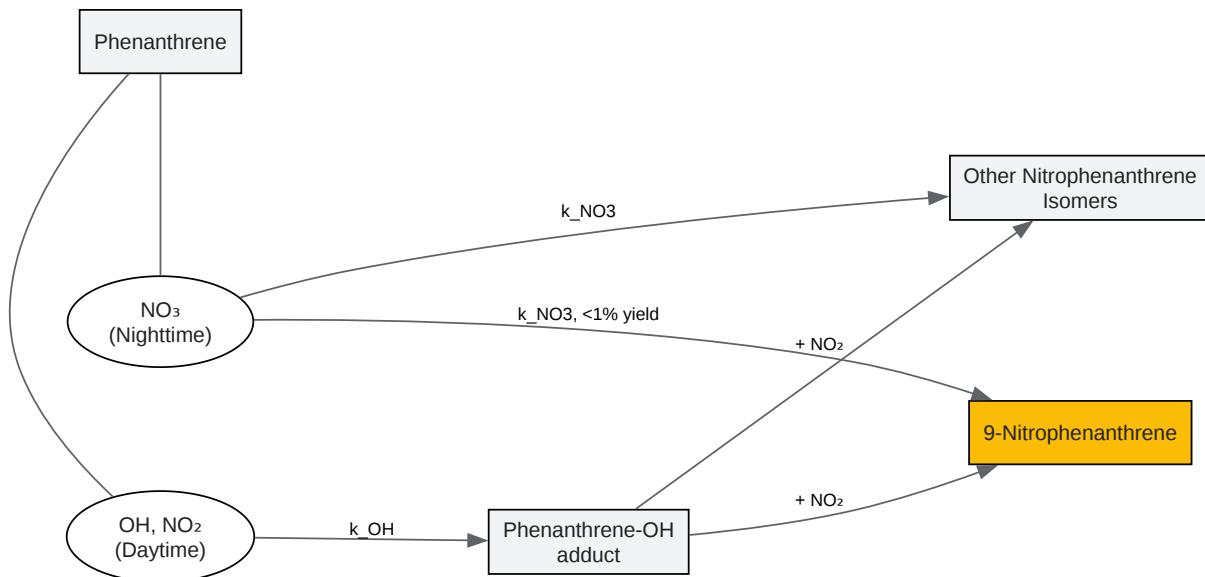
9-Nitrophénanthrene is primarily a secondary pollutant formed in the atmosphere through the gas-phase reactions of its parent PAH, phenanthrene.^[1] The formation pathways involve daytime reactions with hydroxyl radicals (OH) and nighttime reactions with nitrate radicals (NO₃).

The dominant formation pathway for **9-nitrophénanthrene** is believed to be the reaction of phenanthrene with the hydroxyl radical (OH) in the presence of nitrogen oxides (NO_x).^[1] This reaction proceeds via the addition of the OH radical to the aromatic ring of phenanthrene, followed by reaction with nitrogen dioxide (NO₂). Theoretical studies have calculated the overall rate constant for the reaction of phenanthrene with OH radicals to be approximately 3.02 x

10^{-11} cm³ molecule⁻¹ s⁻¹ at 298 K.[1] Other studies have reported a range of $(1\text{-}7) \times 10^{-11}$ cm³ molecule⁻¹ s⁻¹ for this reaction.[2]

During the nighttime, the reaction of phenanthrene with the nitrate radical (NO₃) can also lead to the formation of **9-nitrophphenanthrene**. The rate constant for the gas-phase reaction of phenanthrene with NO₃ radicals has been reported as 1.2×10^{-13} cm³ molecule⁻¹ s⁻¹.[3] The formation of **9-nitrophphenanthrene** from the NO₃ radical-initiated reaction is reported to have a total yield of less than 1%.

The reaction of phenanthrene with ozone (O₃) is a minor pathway for its degradation, with a reported rate constant of 4.0×10^{-19} cm³ molecule⁻¹ s⁻¹.[3]



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Figure 1: Atmospheric formation pathways of **9-nitrophphenanthrene** from phenanthrene.

Atmospheric Degradation of 9-Nitrophphenanthrene

Once formed, **9-nitrophphenanthrene** is subject to further atmospheric degradation through photolysis and reactions with atmospheric oxidants. Photolysis, the degradation by sunlight, is considered a major atmospheric sink for many nitro-PAHs.[1] Studies on 9-nitroanthracene, a

structurally similar compound, have shown its susceptibility to photodegradation.[\[4\]](#) However, specific quantitative data on the photolysis quantum yield and the reaction rate constants of **9-nitrophenanthrene** with OH radicals, O₃, and NO₃ radicals are currently not well-established in the scientific literature.

Quantitative Atmospheric Data

The following tables summarize the available quantitative data on the atmospheric formation of **9-nitrophenanthrene** and its atmospheric concentrations.

Table 1: Reaction Rate Constants for the Formation of **9-Nitrophenanthrene** Precursor (Phenanthrene)

Reactant	Oxidant	Rate Constant (cm ³ molecule ⁻¹ s ⁻¹)	Temperature (K)	Reference(s)
Phenanthrene	OH	3.02 x 10 ⁻¹¹ (calculated)	298	[1]
Phenanthrene	OH	(1-7) x 10 ⁻¹¹	Ambient	[2]
Phenanthrene	NO ₃	1.2 x 10 ⁻¹³	296	[3]
Phenanthrene	O ₃	4.0 x 10 ⁻¹⁹	296	[3]

Table 2: Atmospheric Concentrations of **9-Nitrophenanthrene**

Environment	Concentration Range (pg/m ³)	Reference(s)
Urban	1 - 100	[5]
Urban (Taiwan)	50 - 209 (Total TSP-bound nitro-PAHs)	[6]

Experimental Protocols

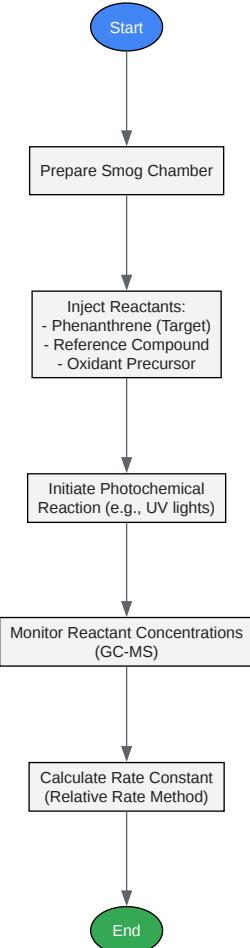
The study of the atmospheric chemistry of **9-nitrophenantrene** involves a combination of smog chamber experiments and advanced analytical techniques.

Smog Chamber Experiments for Kinetic Studies

Smog chambers are large, controlled-environment reactors used to simulate atmospheric conditions.^[7] For kinetic studies of gas-phase reactions, the relative rate method is commonly employed.

Typical Protocol for the Relative Rate Method:

- Chamber Setup: A large-volume (e.g., 30 m³) FEP Teflon film reactor is housed in a temperature-controlled enclosure.^[8] The chamber is equipped with a light source, such as black lamps, to initiate photochemical reactions.^[8]
- Reactant Introduction: Known concentrations of the target compound (e.g., phenanthrene), a reference compound with a well-known reaction rate constant, and an oxidant precursor (e.g., a source of OH radicals like methyl nitrite) are introduced into the chamber.^[9]
- Reaction Initiation: The light source is activated to generate the oxidant (e.g., OH radicals via photolysis of the precursor).
- Monitoring: The concentrations of the target and reference compounds are monitored over time using techniques such as gas chromatography-mass spectrometry (GC-MS).
- Data Analysis: The rates of disappearance of the target and reference compounds are used to calculate the unknown rate constant of the target compound relative to the known rate constant of the reference compound.



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Figure 2: General experimental workflow for kinetic studies using a smog chamber.

Analytical Methods for 9-Nitrophenanthrene Quantification

The accurate quantification of **9-nitrophenanthrene** in atmospheric samples requires sensitive and selective analytical methods.

Typical Protocol for GC-MS Analysis:

- Sample Collection: Atmospheric particulate matter is collected on filters (e.g., quartz fiber filters).
- Extraction: The collected particulate matter is extracted using a suitable solvent (e.g., dichloromethane) to isolate the organic compounds.
- Cleanup and Fractionation: The extract is cleaned up and fractionated using techniques like solid-phase extraction (SPE) to separate different classes of compounds.[10]
- GC-MS Analysis: The fraction containing nitro-PAHs is analyzed using a gas chromatograph coupled to a mass spectrometer (GC-MS).[11]
 - Gas Chromatography (GC): A capillary column (e.g., DB-5MS) is used to separate the individual nitro-PAH isomers.[11]
 - Mass Spectrometry (MS): The mass spectrometer is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity for the target analytes.[5] Negative chemical ionization (NCI) can be particularly effective for the sensitive detection of nitro-PAHs.[10]
- Quantification: The concentration of **9-nitrophenanthrene** is determined by comparing its response to that of a known standard.

Conclusion and Future Directions

9-Nitrophenanthrene is an atmospherically relevant nitro-PAH formed from the gas-phase oxidation of phenanthrene. While its formation pathways from its parent PAH are relatively understood, significant data gaps exist regarding its own atmospheric degradation kinetics. Specifically, there is a lack of experimentally determined rate constants for its reactions with major atmospheric oxidants and its photolysis quantum yield. Future research should focus on obtaining these critical quantitative parameters to improve our understanding of the atmospheric lifetime and fate of **9-nitrophenanthrene** and to more accurately assess its environmental and health impacts. The development of advanced analytical techniques will also be crucial for the precise measurement of this and other nitro-PAHs in complex atmospheric samples.

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